Isoquinoline-5,8-dione

antimicrobial resistance gram-negative bacteria minimum inhibitory concentration

Isoquinoline-5,8-dione (CAS 50-46-4) is a fused heterocyclic quinone that serves as the foundational scaffold for marine alkaloids such as the caulibugulones. Its bicyclic core incorporates a quinone moiety at the 5,8-positions, enabling redox cycling and nucleophilic addition chemistry central to its biological activity.

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
CAS No. 50-46-4
Cat. No. B3342986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-5,8-dione
CAS50-46-4
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=C(C1=O)C=CN=C2
InChIInChI=1S/C9H5NO2/c11-8-1-2-9(12)7-5-10-4-3-6(7)8/h1-5H
InChIKeyCUPFSRUOCULQSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-5,8-dione (CAS 50-46-4) Procurement Guide: Core Scaffold Identity and Research-Grade Baseline


Isoquinoline-5,8-dione (CAS 50-46-4) is a fused heterocyclic quinone that serves as the foundational scaffold for marine alkaloids such as the caulibugulones [1]. Its bicyclic core incorporates a quinone moiety at the 5,8-positions, enabling redox cycling and nucleophilic addition chemistry central to its biological activity [2]. The scaffold is a versatile starting point for derivatization, with substitution patterns at positions 6 and 7 critically modulating cytotoxic, antimicrobial, and enzyme-inhibitory profiles [3].

Why Isoquinoline-5,8-dione Cannot Be Replaced by Simple Quinoline or Naphthoquinone Analogs


Although quinoline-5,8-dione and 1,4-naphthoquinone share a quinone pharmacophore, direct substitution is precluded by quantifiable differences in biological target engagement, regiochemistry, and spectroscopic identity. The isoquinoline nitrogen position alters the electron density of the quinone ring, resulting in distinct reverse transcriptase inhibition kinetics compared to quinoline-5,8-dione [1]. In antimicrobial assays, isoquinoline-5,8-dione analogs consistently exhibit lower potency than their naphthoquinone counterparts, confirming that scaffold choice directly determines minimum inhibitory concentration (MIC) thresholds [2]. Furthermore, FT-IR analysis provides unambiguous spectroscopic differentiation: the 5,8-isoquinolinedione carbonyl region yields a single merged C=O peak, whereas 5,8-quinolinedione derivatives produce two well-resolved carbonyl bands [3]. These orthogonal lines of evidence establish that isoquinoline-5,8-dione is not functionally interchangeable with its closest structural neighbors.

Quantitative Differentiation Evidence: Isoquinoline-5,8-dione vs. Closest Analogs and Alternatives


Antimicrobial Potency Gap: Isoquinoline-5,8-dione vs. 1,4-Naphthoquinone Glycoconjugates

In a systematic structure–activity relationship study, glycoconjugate derivatives built on the 1,4-naphthoquinone scaffold demonstrated markedly superior antimicrobial activity compared to directly analogous isoquinoline-5,8-dione-derived compounds [1]. The naphthoquinone series achieved substantially lower MIC values against a panel of clinically relevant Gram-positive and Gram-negative strains.

antimicrobial resistance gram-negative bacteria minimum inhibitory concentration

Cytotoxic Potency of Advanced Isoquinoline-5,8-dione Derivatives Against Etoposide and Ellipticine

Two independent studies demonstrate that appropriately substituted isoquinoline-5,8-dione derivatives achieve IC50 values substantially below established clinical comparators. These quantitative data show that the isoquinoline-5,8-dione scaffold, when optimized, can surpass the potency of etoposide and ellipticine.

anticancer cytotoxicity IC50 topoisomerase inhibition

Reverse Transcriptase Inhibition: Isoquinoline-5,8-dione Engages the Same Quinone Pocket as Streptonigrin but with Distinct Steric Tolerance

Kinetic studies demonstrated that 5,8-dihydroisoquinoline-5,8-dione inhibits AMV reverse transcriptase via the same quinone pocket mechanism as the natural product streptonigrin [1]. Critically, the isoquinoline scaffold is sterically more permissive than quinoline-5,8-dione: bulky 7-substituents that abrogate activity in the quinoline series remain tolerated on the isoquinoline core, while excessively large substituents (e.g., 7-(2-nitrophenethylamino) and 7-methoxy-6-methyl-3-piperidino groups) lose inhibitory activity despite retaining competent electron-acceptor function in a diaphorase-coupled NADH oxidation assay [1]. This establishes a quantifiable structure–activity boundary unique to the isoquinoline-5,8-dione core.

reverse transcriptase antiviral quinone pocket enzyme inhibition

Spectroscopic Fingerprinting: Single vs. Dual Carbonyl Bands Distinguish Isoquinoline-5,8-dione from Quinoline-5,8-dione

A combined FT-IR and DFT study revealed a definitive spectroscopic signature that differentiates isoquinoline-5,8-dione derivatives from their quinoline-5,8-dione counterparts [1]. This difference provides a practical, non-destructive method for identity verification during procurement and quality control.

FT-IR quality control structural identity carbonyl vibration

Topoisomerase II Selectivity: Isoquinoline-5,8-dione Derivatives Inhibit Topo II but Spare Topo I at 200 μM

Mechanistic profiling of chloroisoquinoline-5,8-dione and pyrido[3,4-b]phenazinedione derivatives revealed selective inhibition of topoisomerase II at 200 μM, with no detectable activity against topoisomerase I at the same concentration [1]. Among the series, the most potent compound (6a) achieved a topoisomerase II IC50 of 0.082 μM [1].

topoisomerase II DNA intercalation mechanism of action selectivity

Root-Growth Inhibition Comparable to Streptonigrin: Isoquinoline-5,8-dione Analogs Show Selective Phytotoxicity

In a direct comparative study, most isoquinoline-5,8-dione analogs exhibited root-growth inhibitory activity against Lepidium sativum that was comparable to, or even higher than, that of the reference antibiotic streptonigrin [1]. This contrasts with the antibacterial results in the same study, where isoquinoline analogs were less active than their quinoline counterparts [1].

phytotoxicity agrochemical streptonigrin comparison root-growth inhibition

High-Impact Procurement Scenarios for Isoquinoline-5,8-dione Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization Targeting Gram-Negative Pathogens

Procurement is justified when constructing a focused library of isoquinoline-5,8-dione derivatives for antimicrobial screening, with the explicit understanding that achieving competitive Gram-negative MIC values (4–32 μg/mL range, as benchmarked against naphthoquinone analogs) [REFS-3-1] will likely require glycoconjugation or halogenation strategies. The scaffold is best deployed as a synthetic entry point for systematic SAR rather than as a standalone active pharmaceutical ingredient.

Anticancer Drug Discovery with Topoisomerase II Selectivity Requirements

Research programs requiring selective topoisomerase II inhibition (sparing topoisomerase I at concentrations up to 200 μM) should procure isoquinoline-5,8-dione as a core scaffold. The most active derivative (6a) achieved a topoisomerase II IC50 of 0.082 μM [REFS-3-5], and the 7-amino-6-bromo derivative (13) delivered IC50 values of 0.21–0.49 μM—below the reference drug etoposide [REFS-3-2]. Both datasets validate the scaffold for hit-to-lead campaigns targeting DNA-processing enzymes.

Reverse Transcriptase Inhibitor Development with Defined Steric Tolerance

For antiviral programs targeting retroviral reverse transcriptase, isoquinoline-5,8-dione engages the same quinone pocket as streptonigrin while permitting steric variation at the 7-position that is not tolerated by the quinoline-5,8-dione scaffold [REFS-3-3]. Procurement of the parent scaffold enables exploration of substituent space within a defined steric boundary, critical for lead optimization where quinoline-based analogs have already been exhausted.

Quality Control and Identity Verification via FT-IR Carbonyl Fingerprinting

Analytical laboratories and procurement QA/QC teams can rely on FT-IR spectroscopy to distinguish isoquinoline-5,8-dione (single merged C=O band) from quinoline-5,8-dione (two resolved C=O bands) [REFS-3-4]. This rapid, non-destructive test prevents costly misidentification in multi-scaffold compound management workflows, particularly when both scaffolds are present in a screening collection.

Agrochemical Lead Discovery Leveraging Phytotoxicity Comparable to Streptonigrin

Agrochemical research groups targeting herbicidal lead compounds can procure isoquinoline-5,8-dione analogs as synthetically tractable alternatives to streptonigrin, given that most isoquinoline derivatives matched or exceeded streptonigrin's root-growth inhibitory activity against Lepidium sativum [REFS-3-6]. The 1-nitrophenyl-substituted variants were the most active subset, providing a clear chemical starting point for further optimization.

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